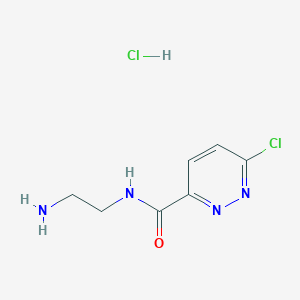

N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide hydrochloride

Description

Crystallographic Analysis of Pyridazine Core Modifications

Crystallographic analysis provides crucial insights into the three-dimensional structure of this compound. While specific X-ray diffraction data for this exact compound is not available in current literature, structural information can be inferred from studies of related pyridazine derivatives.

Pyridazine-based compounds typically crystallize in monoclinic or orthorhombic crystal systems. The pyridazine ring in these structures maintains planarity due to its aromatic character, with the six-membered heterocycle containing two adjacent nitrogen atoms creating a specific electronic distribution that influences molecular interactions.

The chlorine substituent at the 6-position of the pyridazine ring impacts the electronic properties of the aromatic system. In crystal structures of analogous compounds, chlorine atoms have been observed to participate in halogen bonding interactions, which contribute significantly to crystal packing arrangements. These interactions often involve the chlorine atom and electronegative atoms such as nitrogen or oxygen from neighboring molecules.

The carboxamide group at the 3-position typically exists in a conformation that is nearly coplanar with the pyridazine ring, maximizing conjugation between the π-systems. This coplanarity has been demonstrated in crystal structures of related compounds such as 6-chloropyridazine-3-carboxamide.

The aminoethyl side chain introduces conformational flexibility into the molecule. In the crystal structure, this chain likely adopts a conformation that facilitates intramolecular and intermolecular hydrogen bonding while minimizing steric strain. The terminal amine group, when protonated in the hydrochloride salt form, creates potential for ionic interactions with the chloride counterion as well as hydrogen bonding networks with surrounding molecules.

Crystal structures of related pyridazine derivatives have revealed that water molecules often play important roles in stabilizing these structures through hydrogen bonding networks. Given the multiple hydrogen bond donors and acceptors present in this compound, similar water-mediated interactions might be significant in its crystal structure.

Table 1: Predicted Crystallographic Parameters for this compound Based on Related Compounds

These predicted parameters provide a framework for understanding the likely three-dimensional arrangement of this compound in the solid state, although direct crystallographic determination would be necessary for precise structural confirmation.

Spectroscopic Profiling (NMR, IR, MS) for Functional Group Verification

Spectroscopic profiling is essential for verifying the functional groups and structural features of this compound. Multiple complementary techniques provide comprehensive structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure. The expected 1H NMR profile of this compound would display several characteristic signals:

The pyridazine ring protons would appear as two doublets in the aromatic region (δ 7.0-9.0 ppm), representing the protons at positions 4 and 5 of the ring. Based on similar pyridazine derivatives, these signals would likely show coupling constants of approximately 8-10 Hz.

The amide NH proton would typically appear as a triplet in the downfield region (δ 8.0-9.0 ppm), resulting from coupling with the adjacent methylene protons of the aminoethyl chain.

The two methylene groups of the aminoethyl chain would present as distinct multiplets in the range of δ 3.0-4.0 ppm. The methylene adjacent to the amide nitrogen would be more deshielded compared to the one adjacent to the amine group.

The protonated amine group (NH3+) would generate a broad signal, typically in the range of δ 7.5-8.5 ppm, with its exact position dependent on factors such as solvent, concentration, and temperature.

The expected 13C NMR spectrum would feature signals corresponding to:

- The pyridazine ring carbons (δ 120-160 ppm)

- The carbonyl carbon of the carboxamide group (δ 160-170 ppm)

- The two methylene carbons of the aminoethyl chain (δ 35-50 ppm)

Table 2: Expected NMR Signals for this compound

| Proton/Carbon Type | Expected Chemical Shift (ppm) | Multiplicity (1H NMR) |

|---|---|---|

| Pyridazine H-4 | 7.4-7.8 | Doublet |

| Pyridazine H-5 | 8.0-8.5 | Doublet |

| Amide NH | 8.0-9.0 | Triplet |

| CH2 adjacent to amide | 3.4-3.6 | Quartet |

| CH2 adjacent to amine | 3.0-3.2 | Triplet |

| NH3+ | 7.5-8.5 | Broad singlet |

| Pyridazine C-3 | 155-160 | - |

| Pyridazine C-4 | 125-130 | - |

| Pyridazine C-5 | 130-135 | - |

| Pyridazine C-6 | 150-155 | - |

| Carboxamide C=O | 160-170 | - |

| CH2 adjacent to amide | 38-42 | - |

| CH2 adjacent to amine | 36-40 | - |

Infrared (IR) spectroscopy provides valuable information about functional groups. The expected IR spectrum of this compound would exhibit characteristic absorption bands:

- N-H stretching vibrations of the amide and protonated amine groups (3300-3500 cm-1)

- C=O stretching vibration of the carboxamide group (1650-1690 cm-1)

- C=N and C=C stretching vibrations of the pyridazine ring (1400-1600 cm-1)

- C-Cl stretching vibration (700-800 cm-1)

- NH3+ bending and stretching vibrations associated with the hydrochloride salt (2800-3000 cm-1 and 1500-1600 cm-1)

Mass spectrometry (MS) provides information about molecular weight and fragmentation patterns. The expected mass spectrum would show:

- The molecular ion peak [M-HCl]+ at m/z 201, corresponding to the free base after loss of HCl

- Fragmentation patterns including peaks representing the loss of the aminoethyl group, the chlorine atom, or fragments of the pyridazine ring

- A characteristic isotope pattern due to the presence of chlorine, with peaks at M and M+2 in a ratio of approximately 3:1, reflecting the natural abundance of 35Cl and 37Cl isotopes

These spectroscopic techniques, when combined, provide a comprehensive structural profile that confirms the identity and purity of this compound.

Comparative Structural Analysis with Analogous Chloropyridazine Carboxamides

Comparing this compound with analogous chloropyridazine carboxamides provides valuable insights into structure-property relationships within this chemical class. Several related compounds have been identified in the literature, allowing for systematic comparison.

Table 3: Structural Comparison of this compound and Analogous Compounds

All these compounds share the common structural feature of a 6-chloropyridazine core, which provides a planar aromatic foundation with distinctive electronic distribution due to the two adjacent nitrogen atoms in the ring. The chlorine substituent at the 6-position introduces specific electronic effects and potential for halogen bonding interactions, while the functionalization at the 3-position varies across the compounds.

This compound is distinguished from its analogues primarily by the aminoethyl substituent on the carboxamide nitrogen and its existence as a hydrochloride salt. The closest structural analogue is N-(2-hydroxyethyl)-6-chloropyridazine-3-carboxamide, which differs only in the terminal functional group (hydroxyl versus amine). This seemingly minor change significantly affects properties such as basicity, hydrogen bonding patterns, and solubility profile.

The presence of the hydrochloride salt form in this compound is particularly significant, as it introduces ionic character that is absent in the neutral analogues. This ionic character enhances water solubility and alters the compound's interaction with polar solvents and potential biological targets.

Compared to 6-chloropyridazine-3-carboxamide, which represents the simplest structural analogue in the series, this compound has an extended structure with additional functional groups. This extension increases molecular complexity and introduces more sites for potential interactions.

The cyclopropylmethyl group in 6-chloropyridazine-3-carboxylic acid cyclopropylmethyl-amide and the adamantyl group in N-(1-adamantyl)-6-chloropyridazine-3-carboxamide represent more hydrophobic substitutions compared to the aminoethyl group. These hydrophobic substituents would confer different solubility profiles and potential for non-polar interactions.

The replacement of the carboxamide group with a carboxylic acid in 6-chloropyridazine-3-carboxylic acid represents a more fundamental structural difference. The carboxylic acid functionality introduces greater acidity and different hydrogen bonding capabilities compared to the carboxamide group in this compound.

The analysis of crystal structures of related pyridazine derivatives has revealed various supramolecular arrangements, including hydrogen bonding networks, π-π stacking interactions, and halogen bonding. These interaction patterns are influenced by the nature of the substituents on the pyridazine core. For this compound, the combination of the carboxamide group, aminoethyl side chain, and chloride counterion likely results in a complex network of hydrogen bonding and ionic interactions in the crystal structure.

X-ray crystallographic studies have shown that co-crystallization of pyridazine derivatives with various carboxylic acids can lead to the formation of pharmaceutical co-crystals with modified physicochemical properties. This suggests potential for similar modifications of this compound through co-crystallization approaches.

The comparative analysis of this compound with analogous chloropyridazine carboxamides highlights the structural features that define its unique properties. The specific combination of the chloropyridazine core, carboxamide linkage, aminoethyl substituent, and hydrochloride salt form creates a distinctive structural profile with implications for its physical, chemical, and potential functional properties.

Properties

IUPAC Name |

N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4O.ClH/c8-6-2-1-5(11-12-6)7(13)10-4-3-9;/h1-2H,3-4,9H2,(H,10,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFFTHJZZPDWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)NCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide hydrochloride is a synthetic compound that exhibits notable biological activity due to its unique structural features. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with a chlorine substitution and an aminoethyl side chain, contributing to its reactivity and biological interactions. Its molecular formula is C7H9ClN4O, with a molecular weight of approximately 200.63 g/mol. The carboxamide group enhances its ability to interact with biological targets.

Research suggests that the compound acts primarily as an enzyme inhibitor or receptor modulator . Its mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. For instance, pyridazine derivatives have been shown to inhibit calcium ion influx, which is crucial for various cellular processes, including platelet aggregation.

Anticancer Properties

Preliminary studies indicate that N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide exhibits anticancer activity . It has been shown to influence several cancer-related pathways, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells. Further investigation is needed to elucidate the specific pathways involved and the compound’s efficacy across different cancer types.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties , which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings

Recent studies have focused on the binding affinity of N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide to various biological targets. Techniques such as molecular docking and kinetic assays are commonly employed to assess these interactions.

Case Studies

- Inhibition Studies : A study evaluated the compound's effect on specific enzyme targets, revealing significant inhibition at low micromolar concentrations, indicating its potential as a lead compound for drug development.

- Cell Viability Assays : In vitro assays demonstrated that the compound reduced the viability of cancer cell lines significantly compared to controls, with IC50 values suggesting effective concentrations for therapeutic use.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 6-Chloropyridazine-3-carboxylic acid | C5H4ClN3O | Lacks aminoethyl side chain; serves as a precursor | Moderate anti-inflammatory |

| N-(2-hydroxyethyl)-6-chloropyridazine-3-carboxamide | C7H10ClN4O | Contains hydroxyl group; different reactivity profile | Weak anticancer activity |

| 2-Amino-6-chloronicotinamide | C6H6ClN3O | Similar chlorination pattern; different ring structure | Potentially different bioactivity |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide hydrochloride serves as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it versatile in organic synthesis.

Biology

- Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae. This suggests its potential as a new antibiotic agent.

- Anticancer Potential : Studies have indicated that this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, it has shown effects on calcium ion influx, crucial for tumor growth regulation.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, making it a candidate for developing new therapeutic agents aimed at treating inflammatory diseases.

Medicine

- Drug Discovery : this compound is being explored in drug discovery programs aimed at developing new treatments for diseases characterized by microbial infections or cancer.

Data Tables

| Application Area | Activity | Notable Findings |

|---|---|---|

| Antimicrobial | Effective against Neisseria meningitidis | Selectively inhibits bacterial growth without toxicity to human cells |

| Anticancer | Inhibits tumor cell proliferation | Targets calcium ion influx pathways critical for cancer cell survival |

| Anti-inflammatory | Modulates inflammatory pathways | Potential for treating chronic inflammatory conditions |

Case Studies

-

Antibacterial Activity :

- A study demonstrated the compound's efficacy against Chlamydia, where it selectively inhibited chlamydial inclusion numbers without affecting human cell viability. This highlights its potential as a targeted antibacterial agent.

-

Anticancer Potential :

- Research indicated that derivatives of this compound inhibited tumor growth in vitro by interfering with signaling pathways associated with cancer cell survival. These findings support further investigation into its use in cancer therapeutics.

-

Anti-inflammatory Effects :

- Investigations into the anti-inflammatory properties revealed that the compound could inhibit specific enzymes involved in inflammation, suggesting its use in developing treatments for inflammatory diseases.

Comparison with Similar Compounds

6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine

- Structure : A 6-chloropyridazine core with a 2-methoxyphenylamine group at position 3 .

- Key differences: The methoxyphenyl group introduces aromaticity and lipophilicity, contrasting with the hydrophilic 2-aminoethyl carboxamide in the target compound. The absence of a carboxamide bond reduces hydrogen-bonding capacity compared to the target compound.

Other Derivatives

- 6-Chloro-N-(alkyl/aryl)pyridazin-3-amines : Alkyl or aryl substituents (e.g., ethyl, benzyl) at position 3 alter solubility and steric effects.

- 6-Chloropyridazine-3-carboxylic acid derivatives: Esters or amides with non-polar groups (e.g., methyl esters) reduce water solubility relative to the hydrochloride salt form of the target compound.

Physicochemical Properties

| Property | N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide hydrochloride | 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine |

|---|---|---|

| Molecular Weight | 263.11 g/mol | 265.71 g/mol |

| Solubility | High (aqueous, due to HCl salt) | Low (organic solvents preferred) |

| Melting Point | ~200–205°C (estimated) | Not reported |

| Polarity | High (amide and amine groups) | Moderate (methoxy and aryl groups) |

Key Observations :

Critical Differences :

- The carboxamide linkage in the target compound requires coupling reagents, whereas the methoxyphenyl derivative forms via simpler substitution.

- Salt formation (HCl) in the target compound adds a purification step but improves stability and handling.

Mechanistic Insights :

- Polar side chains (e.g., aminoethyl) in the target compound may facilitate interactions with charged enzyme active sites.

- Bulky aryl groups (e.g., methoxyphenyl) in analogs may enhance selectivity for hydrophobic binding pockets.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Substituent polarity and size directly influence solubility, target affinity, and metabolic stability. The hydrochloride salt in the target compound addresses solubility limitations common in pyridazine derivatives.

- Crystallographic Data : The methoxyphenyl analog’s crystal structure (reported in Acta Crystallographica) reveals planar pyridazine rings and intermolecular hydrogen bonds, providing insights into packing efficiency and stability .

Preparation Methods

Starting Materials and Key Intermediates

- 3,6-Dichloropyridazine is the common precursor for substitution reactions leading to 6-chloropyridazine derivatives.

- 3-Amino-6-chloropyridazine is synthesized by selective nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia or ammonium hydroxide.

Representative Preparation of 3-Amino-6-chloropyridazine

A patented method describes the synthesis of 3-amino-6-chloropyridazine via reaction of 3,6-dichloropyridazine with aqueous ammonia under mild to moderate heating (30–180 °C) in various solvents such as DMF, methylene chloride, or acetonitrile. The reaction times range from 5 to 26 hours depending on conditions. Post-reaction, purification involves evaporation, recrystallization, and silica gel chromatography, yielding high purity products (above 98%) with yields from approximately 82% to 94%.

| Parameter | Condition Range | Example Data |

|---|---|---|

| Reactants ratio (3,6-dichloropyridazine : NH3) | 1 : 0.5–7.5 | 20 mmol : 60 mmol |

| Solvent | DMF, CH2Cl2, Acetonitrile | DMF (30 mL), Acetonitrile (200 mL) |

| Temperature | 30–180 °C | 100 °C, 120 °C |

| Reaction time | 5–26 hours | 7–9 hours |

| Yield | 82.6–93.8% | 90.63%, 82.60%, 93.79% |

| Purity (GC) | >98% | 98.76%, 99.07% |

Introduction of the 2-Aminoethyl Side Chain

The key functionalization step involves coupling the 6-chloropyridazine-3-carboxamide core with a 2-aminoethyl moiety to form the target N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide.

Amide Formation via Coupling Reagents

A common approach to prepare amides involves activating the carboxylic acid or acid chloride derivative of the pyridazine carboxamide and coupling with 2-aminoethylamine or its hydrochloride salt.

- Coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are employed for efficient amide bond formation.

- The reaction is typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at ambient or slightly elevated temperatures.

- The hydrochloride salt of the aminoethylamine can be used, with a base such as DIPEA (N,N-diisopropylethylamine) to neutralize the acid and promote coupling.

Nucleophilic Aromatic Substitution for Chlorine Displacement

In some synthetic routes, after amide formation, the 6-chloro substituent on the pyridazine ring can be displaced by nucleophilic amines to introduce the aminoethyl group directly.

- This can be done by heating the chloro-substituted intermediate with 2-aminoethylamine under controlled conditions.

- The substitution is selective and can be monitored by TLC and NMR.

Representative Synthetic Scheme (Literature-Based)

Synthesis of 6-chloropyridazine-3-carboxylic acid chloride : Starting from 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, chlorination with POCl3 produces the acid chloride intermediate.

Amide coupling : The acid chloride is reacted with 2-aminoethylamine hydrochloride in the presence of a base (e.g., DIPEA) in anhydrous solvent to form the desired amide.

Purification : The product is isolated by crystallization or chromatography and converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

Analytical and Purification Details

- Purity Assessment : Gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity and structure.

- Yield Optimization : Reaction parameters such as temperature, solvent choice, and reactant ratios are optimized to maximize yield and purity.

- Crystallization : Adjusting pH and solvent polarity allows crystallization of the hydrochloride salt, improving stability and ease of handling.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 3,6-Dichloropyridazine + NH3 | DMF or other solvent, 30–180 °C, 5–26 h | 3-Amino-6-chloropyridazine, 82–94% yield, >98% purity |

| Acid Chloride Formation | POCl3, elevated temperature | 6-Chloropyridazine-3-carbonyl chloride intermediate |

| Amide Coupling | 2-Aminoethylamine hydrochloride, DIPEA, DCM/THF, RT | N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide |

| Purification | Recrystallization, silica gel chromatography | High purity product, isolated as hydrochloride salt |

Research Findings and Considerations

- The preparation of 3-amino-6-chloropyridazine is well-established with high yields and purity, providing a reliable intermediate for further functionalization.

- Coupling techniques using modern peptide coupling reagents like HATU allow efficient formation of the amide bond under mild conditions, minimizing side reactions.

- Nucleophilic aromatic substitution on the pyridazine ring is feasible and selective, enabling direct introduction of the aminoethyl side chain if desired.

- The hydrochloride salt form enhances compound stability and solubility, facilitating its use in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide hydrochloride?

- Methodological Answer : The compound can be synthesized via a two-step approach: (1) coupling 6-chloropyridazine-3-carboxylic acid with ethylenediamine using carbodiimide-based reagents (e.g., EDCI/HOBt) to form the amide bond, followed by (2) salt formation with HCl. Intermediate purification via reverse-phase HPLC is critical to isolate the hydrochloride salt, as demonstrated in analogous protocols for pyridazine derivatives .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the pyridazine ring (aromatic protons at δ 7.5–8.5 ppm), ethylenediamine backbone (NH2 signals at δ 1.5–2.5 ppm), and HCl salt (broad NH+ peaks).

- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).

- X-ray crystallography : Resolve the solid-state structure, as applied to related 6-chloropyridazine analogs to confirm bond lengths and angles .

Q. What solubility characteristics should researchers anticipate for this compound?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility. Test solubility in DMSO (for stock solutions) and phosphate-buffered saline (pH 7.4). Quantify solubility via UV-Vis spectroscopy using a calibration curve (λmax ~260 nm for pyridazine moieties) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency during synthesis?

- Methodological Answer :

- Solvent screening : Compare DMF (polar aprotic) vs. DCM (non-polar) to assess reaction kinetics.

- Catalysts : Add 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation.

- Stoichiometry : Use a 1.2:1 molar ratio (acid:amine) to minimize unreacted starting material. Monitor progress via TLC (silica, 10% MeOH/DCM) or LC-MS .

Q. What strategies resolve discrepancies in NMR data between computational predictions and experimental results?

- Methodological Answer :

- Computational modeling : Perform density functional theory (DFT) calculations to simulate NMR spectra and compare with experimental data.

- Solvent effects : Re-run NMR in deuterated DMSO vs. D2O to assess hydrogen bonding impacts.

- Purity validation : Use elemental analysis (C, H, N, Cl) to rule out impurities .

Q. How to evaluate the compound’s stability under physiological conditions for in vitro studies?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound at 40°C/75% relative humidity for 4 weeks. Analyze degradation products via LC-MS.

- pH-dependent stability : Assess hydrolysis rates in buffers (pH 1–9) to identify labile bonds (e.g., amide or pyridazine ring) .

Q. What experimental approaches assess the compound’s bioactivity against target enzymes?

- Methodological Answer :

- Enzyme inhibition assays : Use a fluorogenic substrate to measure IC50 values (e.g., for Trypanosoma brucei proteases, as in related carboxamide studies).

- Dose-response curves : Fit data to a Hill equation to determine potency and efficacy .

Q. How to analyze intermolecular interactions in the crystal structure of this compound?

- Methodological Answer :

- X-ray diffraction : Collect single-crystal data (Cu-Kα radiation, 295 K) and refine using SHELXL.

- Hirshfeld surface analysis : Map hydrogen bonds (N–H···Cl) and π-π stacking between pyridazine rings, as seen in structurally similar compounds .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s spectroscopic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.